Golvatinib has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck.
Golvatinib is an orally bioavailable dual kinase inhibitor of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinases with potential antineoplastic activity. c-Met/VEGFR kinase inhibitor E7050 binds to and inhibits the activities of both c-Met and VEGFR-2, which may inhibit tumor cell growth and survival of tumor cells that overexpress these receptor tyrosine kinases. c-Met and VEGFR-2 are upregulated in a variety of tumor cell types and play important roles in tumor cell growth, migration and angiogenesis.
Golvatinib
CAS No.: 928037-13-2
Cat. No.: VC0547940
Molecular Formula: C33H37F2N7O4
Molecular Weight: 633.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 928037-13-2 |
---|---|
Molecular Formula | C33H37F2N7O4 |
Molecular Weight | 633.7 g/mol |
IUPAC Name | 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
Standard InChI | InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) |
Standard InChI Key | UQRCJCNVNUFYDX-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F |
Canonical SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F |
Appearance | white solid powder |
Introduction
Mechanism of Action and Molecular Targets
Golvatinib’s therapeutic activity stems from its dual inhibition of c-Met and VEGFR-2, two tyrosine kinases implicated in tumor proliferation, angiogenesis, and metastasis . c-Met activation triggers downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and invasion, while VEGFR-2 mediates endothelial cell proliferation and vascular permeability . Golvatinib also suppresses EphB4-EphrinB2 and Angiopoietin-2/Tie2 signaling, which stabilize pericyte-covered vasculature and sustain pro-angiogenic macrophages (TEMs) .
In enzymatic assays, Golvatinib exhibits half-maximal inhibitory concentrations (IC₅₀) below 10 nM for c-Met and VEGFR-2, with broader activity against EphA2, EphA3, EphB1, and Ron . This multi-kinase profile enables simultaneous targeting of tumor cells and stromal components, potentially overcoming resistance to single-pathway inhibitors .
Pharmacokinetics and Pharmacodynamics
Absorption and Metabolism
Phase I trials revealed dose-proportional pharmacokinetics, with peak plasma concentrations (Cₘₐₓ) achieved 2–4 hours post-administration and a terminal half-life of approximately 40 hours . Steady-state concentrations were maintained with twice-daily (BID) dosing, as exemplified by a 200 mg BID regimen yielding a 1.7-fold accumulation ratio . Area under the curve (AUC) and Cₘₐₓ increased linearly across doses of 50–450 mg, though interpatient variability exceeded 50% .
Biomarker Modulation
Golvatinib treatment significantly elevated soluble c-Met levels in plasma, indicating target engagement . In tumor biopsies, phospho-c-Met and phospho-ERK expression decreased post-treatment, confirming pathway inhibition . Preclinical models also noted reduced Angiopoietin-2 and EphB4 phosphorylation, correlating with disrupted pericyte coverage and TEM infiltration .
Table 1: Pharmacokinetic Parameters of Golvatinib
Dose Regimen | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–∞ (ng·h/mL) | t₁/₂ (h) |
---|---|---|---|---|
200 mg BID | 1,250 ± 480 | 2.5 | 18,400 ± 6,200 | 42 |
400 mg QD | 2,890 ± 1,100 | 4.0 | 34,800 ± 12,500 | 38 |
Clinical Trial Outcomes
Phase I Dose-Finding Studies
Two phase I trials established Golvatinib’s MTD and safety in 50 patients with advanced solid tumors (Table 2) .
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Japanese Cohort (200 mg BID): Among 16 patients, the MTD was 200 mg BID, with dose-limiting toxicities (DLTs) including Grade 3 ALT elevation and Grade 2 nausea/vomiting . Stable disease (SD) ≥84 days occurred in 4 patients (25%), including gastric cancer and non-small cell lung cancer (NSCLC) .
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Global Cohort (400 mg QD): The MTD was 400 mg QD, with DLTs of Grade 3 fatigue and hepatotoxicity . SD ≥84 days was observed in 6 patients (18%), predominantly with colorectal and renal cancers .
Parameter | Japanese Cohort (BID) | Global Cohort (QD) |
---|---|---|
Patients (n) | 16 | 34 |
MTD | 200 mg | 400 mg |
DLTs | ALT elevation, nausea | Fatigue, hepatotoxicity |
Stable Disease (≥84 d) | 25% | 18% |
Common AEs (All Grades) | Proteinuria (50%), ALT↑ (44%), nausea (38%) | Fatigue (68%), diarrhea (65%), nausea (62%) |
Efficacy in Specific Cancers
Preclinical Insights and Combination Strategies
Antiangiogenic Synergy
In thyroid cancer models, Golvatinib/lencvatinib coadministration reduced TEM infiltration by 80% and pericyte coverage by 60%, leading to hemorrhagic necrosis and tumor regression . This dual targeting circumvented VEGF inhibitor resistance by destabilizing mature vasculature and blocking compensatory c-Met/Ang2 pathways .
Biomarker-Driven Patient Selection
Elevated baseline soluble c-Met and Ang2 levels correlated with Golvatinib response in preclinical studies, suggesting utility as predictive biomarkers . Tumor MET amplification or c-Met overexpression may further enrich for responsive populations .
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